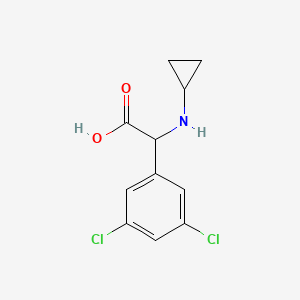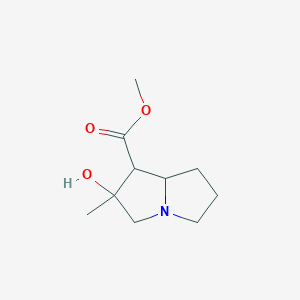
Neotussilagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neotussilagine is a compound belonging to the class of organic compounds known as pyrrolizidines. Pyrrolizidines are characterized by a bicyclic ring system made up of two fused pyrrolidine rings sharing a nitrogen atom. The IUPAC name for this compound is methyl 2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for Neotussilagine are not well-documented. The compound is likely synthesized in specialized laboratories for research purposes rather than mass production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neotussilagine kann wie andere Pyrrolizidine verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.
Substitution: Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nukleophile für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu gesättigten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Neotussilagine hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere im Bereich der medizinischen Chemie. Es wurde festgestellt, dass es über potenzielle entzündungshemmende Eigenschaften verfügt, was es zu einem Kandidaten für weitere Untersuchungen zur Behandlung entzündlicher Erkrankungen macht . Darüber hinaus macht seine einzigartige Struktur es zu einer wertvollen Verbindung für die Untersuchung der pharmakologischen Wirkungen von Pyrrolizidinen.
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkungen durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen ausübt, die an Entzündungswegen beteiligt sind. Netzwerkpharmakologie-Studien haben potenzielle Zielstrukturen wie CCR2, ICAM1, KIT, MPO, NOS2 und STAT3 identifiziert . Diese Zielstrukturen sind an der Regulation von Entzündungen und Immunantworten beteiligt.
Wirkmechanismus
The exact mechanism of action of Neotussilagine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets involved in inflammatory pathways. Network pharmacology studies have identified potential targets such as CCR2, ICAM1, KIT, MPO, NOS2, and STAT3 . These targets are implicated in the regulation of inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Neotussilagine ist strukturell mit anderen Pyrrolizidinen verwandt, wie z. B.:
Kaempferol: Ein Flavonoid mit entzündungshemmenden Eigenschaften.
(1S,4R)-10-Hydroxyfenchon-glucosid: Eine weitere Verbindung mit potenziellen entzündungshemmenden Wirkungen.
Einzigartigkeit: Was this compound von diesen ähnlichen Verbindungen abhebt, ist seine spezifische molekulare Struktur und die einzigartige Kombination funktioneller Gruppen, die möglicherweise unterschiedliche pharmakologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147730-89-0 |
Source


|
| Record name | Neotussilagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
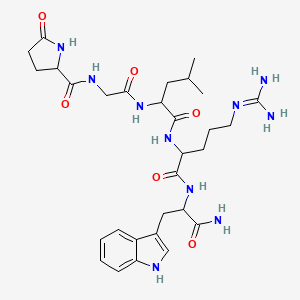

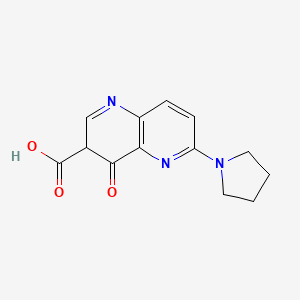

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)

![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)



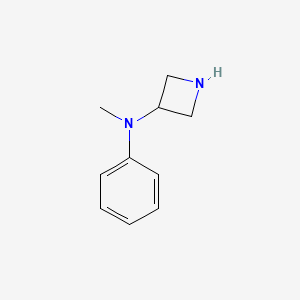
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
